3-(Pyridin-3-ylmethyl)benzonitrile

Description

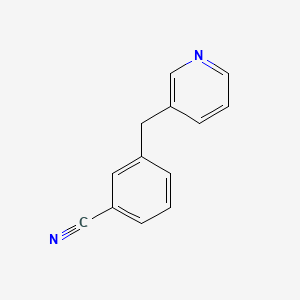

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-3-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-12-4-1-3-11(7-12)8-13-5-2-6-15-10-13/h1-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUDDDDIILYQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Pyridin 3 Ylmethyl Benzonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for its conversion into various other functional groups.

Nucleophilic Addition Reactions

The nitrile group of 3-(Pyridin-3-ylmethyl)benzonitrile is expected to undergo nucleophilic addition reactions typical for aromatic nitriles. These reactions proceed via the attack of a nucleophile on the electrophilic nitrile carbon, followed by hydrolysis to yield a final product.

Another fundamental reaction is hydrolysis, which can be performed under acidic or basic conditions. Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for the attack by water. semanticscholar.orgrsc.org This process typically proceeds through an amide intermediate, which can be isolated under controlled conditions or hydrolyzed further to the corresponding carboxylic acid, 3-(pyridin-3-ylmethyl)benzoic acid, upon extended heating. semanticscholar.org

Table 1: Representative Nucleophilic Addition Reactions of Benzonitrile (B105546) Analogues This table presents typical outcomes for nucleophilic additions to benzonitrile, which are analogous to the expected reactivity of this compound.

| Nucleophile/Reagent | Conditions | Expected Product Class |

|---|---|---|

| CH₃MgBr, then H₃O⁺ | 1. Dry Ether; 2. Aqueous Acid | Ketone |

| H₂O, H₂SO₄ | Heat | Carboxylic Acid |

| H₂O, NaOH | Heat | Carboxylate Salt |

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction is a highly efficient method for synthesizing 5-substituted 1H-tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.orgyoutube.com

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically requires a catalyst, which can be a Lewis acid or a transition metal complex, and is often carried out at elevated temperatures in a suitable solvent like DMF or DMSO. youtube.comacs.orgnih.gov The process involves the activation of the nitrile, followed by the nucleophilic attack of the azide ion and subsequent ring closure to form the aromatic tetrazole ring. youtube.com The product of this reaction would be 3-(3-(1H-tetrazol-5-yl)benzyl)pyridine. The formation of the stable, aromatic tetrazole ring provides a strong thermodynamic driving force for this transformation. youtube.com Various catalysts, including cobalt(II) complexes, have been shown to efficiently promote this cycloaddition for a range of organonitriles. acs.orgnih.gov

Reduction Strategies

The nitrile group is readily reduced to a primary amine, providing a key synthetic route to (3-(aminomethyl)phenyl)methylpyridine derivatives. This transformation can be achieved using several reducing agents and methodologies.

Catalytic hydrogenation is a widely used and atom-economical method. thieme-connect.de This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. researchgate.netresearchgate.net Common catalysts for this reduction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. rsc.orgmdma.ch The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For substrates containing a pyridine (B92270) ring, controlling the reaction conditions is crucial to selectively reduce the nitrile without affecting the aromatic pyridine ring. rsc.org The presence of an acid additive can be used to tune the chemoselectivity, favoring the formation of either the pyridylmethylamine or the fully saturated piperidylmethylamine. rsc.orgmdma.ch

Alternatively, stoichiometric reduction with metal hydrides is also highly effective. Reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether are powerful enough to reduce the nitrile to the corresponding primary amine, [3-(aminomethyl)phenyl]methylpyridine. Other borane-based reagents have also been developed for this purpose, sometimes offering greater functional group tolerance. nih.gov

Table 2: Common Conditions for the Reduction of Benzonitrile Derivatives This table outlines typical conditions for the reduction of benzonitriles to benzylamines, applicable to the reduction of this compound.

| Reagent/Catalyst | Solvent | Conditions | Expected Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Methanol | 30-50 °C, 6 bar H₂ | 3-(Pyridin-3-ylmethyl)benzylamine |

| LiAlH₄, then H₂O | THF or Diethyl Ether | Reflux, then aqueous workup | 3-(Pyridin-3-ylmethyl)benzylamine |

| Diisopropylaminoborane (B2863991) / cat. LiBH₄ | THF | 25 °C to Reflux | 3-(Pyridin-3-ylmethyl)benzylamine nih.gov |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows it to act as a ligand in coordination complexes and to react with various electrophiles. wikipedia.org

Coordination Chemistry and Ligand Properties

The pyridine nitrogen atom of this compound can readily coordinate to a wide variety of metal ions, acting as a monodentate L-type ligand. wikipedia.org This coordination ability is a fundamental property of pyridines and allows for the formation of numerous transition metal complexes. wikipedia.org The steric accessibility of the nitrogen in the 3-position of the pyridine ring is generally good, facilitating complex formation. The electronic properties of the benzonitrile substituent, being moderately electron-withdrawing, will have a minor influence on the basicity and coordinating ability of the pyridine nitrogen compared to unsubstituted pyridine. This molecule could be employed in the synthesis of coordination polymers or discrete metal-organic complexes with potential applications in catalysis or materials science.

Alkylation and Acylation Reactions

The nucleophilic pyridine nitrogen can react with electrophiles such as alkyl halides and acyl halides.

Alkylation with an alkyl halide (e.g., methyl iodide) results in the formation of a quaternary pyridinium (B92312) salt. This reaction, known as the Menschutkin reaction, converts the neutral pyridine into a positively charged pyridinium ion. researchgate.netarkat-usa.org The product of the reaction between this compound and an alkyl halide (R-X) would be a 3-(3-cyanobenzyl)-1-alkylpyridin-1-ium halide salt. These ionic compounds have significantly different physical properties, such as increased solubility in polar solvents, compared to the parent molecule. A general method for preparing such salts involves refluxing the pyridine derivative with an excess of the alkylating agent in a suitable solvent like ethanol or acetone. nih.gov

Acylation with an acyl halide or anhydride (B1165640) occurs similarly at the nitrogen atom to form an N-acylpyridinium salt. These intermediates are highly reactive and are often used in situ as activating agents for the acyl group. The formation of the N-acylpyridinium species renders the pyridine ring highly electron-deficient, making it susceptible to nucleophilic attack, although this is more relevant for activating the acyl group itself for subsequent reactions. nih.gov

Transformations Involving the Methylene (B1212753) Bridge

The benzylic position of the methylene bridge in this compound is susceptible to oxidation, a common transformation for benzylic C-H bonds. This process typically leads to the formation of a carbonyl group, yielding 3-(pyridin-3-ylcarbonyl)benzonitrile, also known as 3-(3-benzoyl)benzonitrile. The oxidation of benzylic methylenes to the corresponding ketones is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the synthesis of pharmaceuticals and fine chemicals. researchgate.netmdpi.com

Various catalytic systems have been developed for the aerobic oxidation of benzylic C-H bonds, often employing transition metals such as copper, manganese, or iron. researchgate.net For instance, the oxidation of 2-benzylpyridine, a structurally related compound, can be achieved using molecular oxygen in the presence of a copper(I) catalyst in a solvent mixture like DMSO/AcOH. researchgate.net Another effective method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in combination with a copper catalyst, such as CuCl₂·2H₂O. mdpi.com These methods have been shown to be effective for a range of alkylarenes, affording the corresponding ketones in moderate to excellent yields. mdpi.com

A proposed mechanism for the copper-catalyzed aerobic oxidation of 2-benzylpyridine involves the formation of a benzyl (B1604629) radical, which is then trapped by oxygen to generate a peroxy radical. researchgate.net Subsequent steps lead to the formation of the ketone. Electrochemical methods have also been developed for benzylic C-H oxidation, using reagents like KBr as both an electrolyte and a bromide radical precursor. researchgate.net

| Catalyst System | Oxidant | Substrate Example | Product | Yield (%) | Reference |

| CuI/AcOH/DMSO | O₂ | 2-Benzylpyridine | 2-Benzoylpyridine | N/A | researchgate.net |

| CuCl₂·2H₂O/BQC | 70% aq. TBHP | Alkylarenes | Aromatic Ketones | 56-100 | mdpi.com |

| Mn(CF₃-PDP) | H₂O₂ | Aromatic compounds with methylene groups | Ketones | N/A | nih.gov |

N/A: Not available in the provided search results.

These findings suggest that the methylene bridge of this compound can be selectively oxidized to a carbonyl group under various catalytic conditions, providing a synthetic route to 3-(pyridin-3-ylcarbonyl)benzonitrile.

Dehydrogenation of the methylene bridge in this compound could lead to the formation of a double bond, yielding 3-(pyridin-3-ylmethylene)benzonitrile, a stilbene-like structure. This transformation would create a conjugated system extending between the two aromatic rings. Further dehydrogenative cyclization could potentially lead to the formation of polycyclic aromatic structures.

While direct dehydrogenation of diarylmethanes to stilbenes is a known transformation, it often requires specific catalysts and conditions. A more extensively studied process is the photocyclodehydrogenation of stilbenes to form phenanthrenes. researchgate.netresearchgate.net This reaction proceeds through a photochemical isomerization to the cis-stilbene, followed by an electrocyclic ring closure to a dihydrophenanthrene intermediate, which is then oxidized to the phenanthrene. researchgate.net Therefore, if this compound were first dehydrogenated to the corresponding stilbene derivative, subsequent photochemical irradiation in the presence of an oxidizing agent like iodine could potentially lead to the formation of a benzo[f]quinoline- or benzo[h]quinoline-carbonitrile derivative.

| Starting Material | Reaction Type | Conditions | Intermediate | Final Product | Reference |

| Stilbene | Photocyclodehydrogenation | UV light, I₂ | Dihydrophenanthrene | Phenanthrene | researchgate.net |

| Diarylmethyl Ester | Suzuki-Miyaura Coupling | Pd catalyst, Aryl boronic acid | N/A | Triarylmethane | acs.org |

N/A: Not applicable.

Aromatization reactions are fundamental in organic chemistry for the synthesis of stable aromatic compounds. rsc.org In the context of this compound, a hypothetical intramolecular cyclization followed by dehydrogenation could lead to fused polycyclic systems, although such a reaction would likely require significant activation and specific catalytic pathways.

Electrophilic and Nucleophilic Aromatic Substitutions on Benzonitrile and Pyridine Rings

The benzonitrile and pyridine rings of this compound are both subject to aromatic substitution reactions, but their reactivity is governed by the electronic nature of the nitrile group, the pyridine nitrogen, and the benzyl substituent.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. slideshare.netgcwgandhinagar.com Electrophilic substitution on pyridine, when it occurs, typically directs incoming electrophiles to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable cationic intermediate with a positive charge on the nitrogen atom. quora.comuomustansiriyah.edu.iq

The benzonitrile ring is also deactivated towards electrophilic substitution due to the electron-withdrawing cyano group (-CN), which is a meta-director. However, the 3-(pyridin-3-ylmethyl) substituent is an ortho-, para-directing group. Therefore, the regioselectivity of electrophilic substitution on the benzonitrile ring will be determined by the combined directing effects of these two groups. The activating effect of the alkyl group may compete with the deactivating and meta-directing effect of the nitrile group.

| Ring | Substituent | Electronic Effect | Directing Effect (SEAr) |

| Pyridine | Nitrogen atom | Electron-withdrawing | 3- and 5-positions |

| Benzonitrile | -CN group | Electron-withdrawing | meta-position (relative to -CN) |

| Benzonitrile | 3-(Pyridin-3-ylmethyl) group | Electron-donating (alkyl) | ortho-, para-positions (relative to the benzyl group) |

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, as the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate. libretexts.org

The benzonitrile ring is generally not reactive towards nucleophilic aromatic substitution unless there is a good leaving group present and the ring is activated by other strong electron-withdrawing groups. libretexts.orgbeilstein-journals.org In this compound, the nitrile group itself is electron-withdrawing, which could facilitate nucleophilic attack if a suitable leaving group were present on the ring.

| Ring | Substituent | Electronic Effect | Directing Effect (SNAr) |

| Pyridine | Nitrogen atom | Electron-withdrawing | 2-, 4-, and 6-positions |

| Benzonitrile | -CN group | Electron-withdrawing | ortho-, para-positions (relative to a leaving group) |

Radical Reactions and Photochemical Transformations

The methylene bridge of this compound is a potential site for radical reactions. For instance, radical halogenation, typically using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions, could introduce a halogen atom at the benzylic position. This halogenated intermediate would then be a versatile precursor for further functionalization.

Photochemical reactions can also play a significant role in the transformation of this molecule. As mentioned earlier, photocyclodehydrogenation is a powerful tool for the synthesis of polycyclic aromatic compounds from stilbene precursors. researchgate.netresearchgate.net If this compound were converted to its stilbene analogue, this photochemical pathway could be explored.

Furthermore, photoredox catalysis has emerged as a powerful method for the formation of C-C bonds via radical intermediates. mdpi.com For example, the decarboxylative cross-coupling of N-hydroxyphthalimide (NHPI) esters with various partners can generate radical species that can be used to form new bonds. mdpi.com Such methods could potentially be adapted to functionalize the this compound scaffold.

Recent studies have also explored catalyst-free photochemical reactions of alkyl dihydropyridines, where modulation of the chromophore and light wavelength can generate alkyl radicals. rsc.org This highlights the potential for direct photochemical activation of pyridine-containing compounds. The photochemistry of diarylmethanes and related structures is a rich field, with possibilities for cyclization, rearrangement, and fragmentation depending on the specific structure and reaction conditions. acs.org

| Reaction Type | Reagents/Conditions | Potential Transformation |

| Radical Halogenation | NBS, light/AIBN | Bromination of the methylene bridge |

| Photocyclization | UV light, I₂ (on stilbene derivative) | Formation of a fused polycyclic system |

| Photoredox Catalysis | Photocatalyst, light | C-C bond formation via radical intermediates |

| Direct Photolysis | UV light | Potential for rearrangement or cyclization |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. The chemical shift (δ) is indicative of the electronic environment, while signal splitting in ¹H NMR provides information about neighboring protons. For unambiguous assignment, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbon atom they are attached to (¹J coupling).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

For 3-(Pyridin-3-ylmethyl)benzonitrile, the methylene (B1212753) bridge protons are expected to appear as a singlet, while the protons on the two aromatic rings will show complex splitting patterns in distinct regions of the ¹H NMR spectrum.

Predicted ¹H NMR Data for this compound

Predicted for a solution in CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2' | ~8.55 | d |

| H6' | ~8.52 | dd |

| H5' | ~7.65 | dt |

| H4' | ~7.28 | dd |

| H2 | ~7.58 | t |

| H4 | ~7.50 | d |

| H5 | ~7.42 | t |

| H6 | ~7.48 | d |

| -CH₂- | ~4.05 | s |

Predicted ¹³C NMR Data for this compound

Predicted for a solution in CDCl₃.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C≡N | ~118.8 |

| C1 | ~141.0 |

| C2 | ~132.5 |

| C3 | ~112.5 |

| C4 | ~133.0 |

| C5 | ~129.5 |

| C6 | ~132.0 |

| -CH₂- | ~38.5 |

| C2' | ~150.0 |

| C3' | ~135.0 |

| C4' | ~123.5 |

| C5' | ~136.0 |

| C6' | ~148.5 |

2D NMR experiments would confirm these assignments. For instance, an HMBC experiment would show a correlation between the methylene protons (~4.05 ppm) and carbons C3' of the pyridine (B92270) ring and C1 of the benzonitrile (B105546) ring, confirming the connectivity between the two aromatic systems.

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase. google.com This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For a molecule like this compound, ssNMR could be used to:

Characterize different solid forms or solvates.

Determine the conformation of the molecule in the crystal lattice, such as the torsion angle between the two aromatic rings.

Probe intermolecular interactions, like π-π stacking, which can influence crystal packing.

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are broad. Techniques like Magic Angle Spinning (MAS) are used to narrow the lines and obtain high-resolution spectra. sphinxsai.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups give rise to characteristic absorption or scattering peaks, making these methods excellent for functional group identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The nitrile group (C≡N) has a very strong and sharp absorption band that is easily identifiable. brieflands.com Aromatic C-H stretching and bending vibrations also provide clear signatures. nist.gov

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra, while polar groups are more prominent in IR. latech.edu The symmetric vibrations of the aromatic rings in this compound would be expected to be strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium-Weak | Medium |

| C≡N Stretch | 2235 - 2220 | Strong, Sharp | Medium |

| Aromatic C=C/C=N Ring Stretch | 1610 - 1450 | Medium-Strong | Strong |

| CH₂ Bend (Scissoring) | ~1450 | Medium | Weak |

| In-plane C-H Bend | 1300 - 1000 | Medium | Medium-Weak |

| Out-of-plane C-H Bend | 900 - 675 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated systems or chromophores.

The this compound molecule contains two primary chromophores: the benzonitrile ring and the pyridine ring. The absorption spectrum is expected to be dominated by π → π* transitions within these aromatic systems. The spectrum of benzonitrile, for example, shows a primary absorption band around 224 nm and a weaker, secondary band around 271 nm. The presence of the pyridylmethyl substituent is expected to cause a slight shift in the position and intensity of these bands (a bathochromic or hypsochromic shift) due to electronic interactions between the two ring systems.

Predicted UV-Vis Absorption Data for this compound

Predicted for a solution in ethanol.

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π | ~225 | Benzonitrile/Pyridine |

| π → π (secondary) | ~273 | Benzonitrile/Pyridine |

| n → π* | >300 (weak) | Nitrile/Pyridine Nitrogen |

Experimental UV-Vis Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For an organic molecule like this compound, the spectrum would be expected to show absorption bands corresponding to π → π* transitions within the benzene (B151609) and pyridine rings and potentially n → π* transitions involving the nitrogen lone pairs. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands provide insights into the molecule's electronic structure and conjugation. diva-portal.orgnist.gov Studies on related benzonitrile derivatives are used to understand how substituents affect the absorption spectra. nist.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks observed in an experimental UV-Vis spectrum. rsc.orgmdpi.com A TD-DFT analysis of this compound would identify the specific orbitals involved in each electronic transition (e.g., HOMO to LUMO), their energies, and their oscillator strengths, which relate to the intensity of the absorption. researchgate.netresearchgate.net This theoretical approach is crucial for interpreting experimental spectra and understanding the nature of the excited states. diva-portal.org

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules, which would be suitable for this compound, likely producing a protonated molecule [M+H]⁺. beilstein-journals.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula. rsc.orgbeilstein-journals.org For this compound (C₁₃H₁₀N₂), the expected exact mass would be calculated and compared to the experimental value to confirm its identity.

Surface-Sensitive Spectroscopic Methods (e.g., XPS, NEXAFS)

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are surface-sensitive techniques used to study the elemental composition and chemical environment of the top few nanometers of a material. These methods are particularly useful for analyzing thin films or molecules adsorbed on a surface. XPS would provide information on the core-level binding energies of the carbon and nitrogen atoms in this compound, which can distinguish between the nitrile nitrogen and the pyridine nitrogen. NEXAFS, a synchrotron-based technique, provides information on the orientation of molecules on a surface by analyzing the angular dependence of the absorption of polarized X-rays.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Pyridin-3-ylmethyl)benzonitrile. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying the ground-state properties of organic molecules. nih.govjddtonline.info

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the stable conformation. pjps.pk For a flexible molecule like this compound, which features a methylene (B1212753) bridge connecting a pyridine (B92270) and a benzonitrile (B105546) ring, multiple low-energy conformations may exist. Conformational analysis involves identifying these various conformers and determining their relative stabilities. pjps.pkresearchgate.net

The key dihedral angle defining the conformation is the one that describes the relative orientation of the pyridine and benzonitrile rings. By systematically rotating this bond and performing energy calculations, a potential energy surface can be generated to identify the most stable (global minimum) and other low-energy (local minima) conformers. pjps.pk This analysis is crucial as different conformations can exhibit distinct chemical and physical properties. nih.govacs.org

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests the molecule is more reactive and can be more easily excited. semanticscholar.org

For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring, while the LUMO would likely be localized on the electron-withdrawing benzonitrile ring, indicating a potential for intramolecular charge transfer upon excitation.

Interactive Table: Representative FMO Data for Structurally Related Compounds Below are typical values for Frontier Molecular Orbitals derived from DFT calculations for compounds containing similar structural motifs.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile | -6.21 | -1.13 | 5.08 | jddtonline.infosemanticscholar.org |

| 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea | -5.70 | -1.04 | 4.66 | researchgate.net |

Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are rich or deficient in electrons, which are crucial for predicting sites for electrophilic and nucleophilic attack. derpharmachemica.comjournalirjpac.com In an MEP map of this compound, negative potential (typically colored red or yellow) would be concentrated around the electronegative nitrogen atoms of the pyridine and nitrile groups, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be found on the hydrogen atoms, marking them as sites for nucleophilic attack. nih.govtandfonline.com

Fukui Functions Fukui functions provide a more quantitative, atom-specific measure of reactivity than MEP maps. derpharmachemica.comtandfonline.com They identify which atoms within the molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. nih.gov For this compound, calculations would likely show a high Fukui function for nucleophilic attack (f+) on specific carbon atoms of the rings and for electrophilic attack (f-) on the nitrogen atoms. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. journalirjpac.comnih.gov These descriptors provide a general measure of the molecule's stability and reactivity profile.

Interactive Table: Global Chemical Reactivity Descriptors This table outlines key descriptors and their typical values based on studies of related compounds.

| Descriptor | Formula | Significance | Example Value (from related compound researchgate.net) |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 5.70 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 1.04 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 2.33 eV |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | 0.21 eV-1 |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. | 3.37 eV |

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. acs.org By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, and calculate the activation energies associated with different reaction pathways. acs.org For instance, if this compound were to undergo oxidation at the methylene bridge, DFT calculations could model the step-by-step process, determine the energy barriers, and predict the most likely reaction products, providing insights that are difficult to obtain experimentally. rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT and TD-DFT are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.govnih.gov

Vibrational Spectra (FT-IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net Comparing the calculated IR and Raman spectra with experimental ones helps to confirm the optimized molecular structure and assign specific vibrational modes to the observed spectral peaks. acs.org For this compound, key predicted peaks would include the C≡N stretch of the nitrile group and various C-H and C=N/C=C stretching and bending modes of the aromatic rings. researchgate.net

Electronic Spectra (UV-Vis): TD-DFT is used to calculate the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. mdpi.comnih.gov These calculations can predict the wavelength of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions, such as π→π* or n→π* transitions. nih.govmdpi.com

Interactive Table: Hypothetical Comparison of Calculated vs. Experimental Spectroscopic Data

| Vibrational Mode | Calculated Wavenumber (cm-1) | Expected Experimental Wavenumber (cm-1) | Electronic Transition | Calculated λmax (nm) | Expected Experimental λmax (nm) |

| C≡N Stretch | ~2235 | ~2230 | π→π | ~260 | ~265 |

| Pyridine Ring Stretch | ~1590 | ~1585 | n→π | ~290 | ~295 |

| Aromatic C-H Stretch | ~3050 | ~3045 |

Non-Linear Optical Properties Prediction

Computational chemistry offers a powerful lens for the prediction and understanding of the non-linear optical (NLO) properties of molecules without the need for empirical synthesis and characterization. This approach, primarily rooted in Density Functional Theory (DFT), allows for the calculation of key parameters that govern a molecule's response to a strong electric field, such as that from a high-intensity laser. These parameters include the molecular polarizability (α) and, more importantly for NLO applications, the first and second hyperpolarizabilities (β and γ, respectively).

For instance, studies on related benzonitrile derivatives often involve incorporating them into a polymer matrix, such as poly(1-vinylcarbazole) (PVK), and then calculating the NLO properties. nih.gov These investigations typically employ DFT methods, like B3LYP, to determine the polarizabilities and hyperpolarizabilities. nih.gov Similarly, computational analyses of pyridine derivatives often explore how different substituents on the pyridine ring influence the molecule's electronic structure and, consequently, its NLO characteristics. researchgate.net

The general methodology for predicting NLO properties involves several key steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation. This is a crucial step as the NLO properties are highly dependent on the molecular geometry.

Electronic Property Calculation: Using the optimized geometry, time-dependent DFT (TD-DFT) is often employed to calculate the electronic properties, including the dipole moment, polarizability, and hyperpolarizabilities. nih.gov

Analysis of Structure-Property Relationships: The calculated NLO properties are then analyzed in the context of the molecule's electronic features, such as the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap. A smaller energy gap is often correlated with larger hyperpolarizability values.

In the absence of specific published data for this compound, a hypothetical data table for its predicted NLO properties would be speculative. However, based on the principles of NLO materials design, the presence of the electron-withdrawing nitrile group and the pyridine ring suggests that the molecule could exhibit a modest NLO response. The methylene bridge between the two aromatic rings, however, disrupts the π-conjugation, which is a critical factor for achieving large NLO effects.

To provide a concrete analysis, a dedicated computational study on this compound would be required. Such a study would calculate the specific values for its polarizability and hyperpolarizability, offering a definitive assessment of its potential for use in non-linear optical applications.

Derivatives and Analogues: Synthesis and Structure Activity/property Relationship Sar/spr Studies Excluding Biological Activity

Design Principles for Derivative Synthesis

The design of new molecules based on the 3-(pyridin-3-ylmethyl)benzonitrile core often employs established medicinal chemistry strategies to modulate physicochemical properties. A primary approach is bioisosteric replacement , a technique where one functional group is substituted for another with similar spatial and electronic characteristics. researchgate.netufrj.brresearchgate.net This strategy is crucial in drug discovery for optimizing a molecule's properties. ufrj.br

For instance, the pyridine (B92270) ring can be replaced by a benzonitrile (B105546) group, as they are similarly polarized and can mimic each other's hydrogen-bond accepting capabilities. researchgate.netbris.ac.uk This substitution can be valuable in cases where the pyridine nitrogen is not essential for biological activity but contributes to undesirable metabolic or pharmacokinetic properties. Conversely, replacing a benzene (B151609) ring with a pyridine ring can enhance metabolic stability and potency. researchgate.netbris.ac.uk The nitrile group itself can be considered a bioisostere for other functional groups like a carboxylic acid or a cis-amide, offering metabolic stability. researchgate.net

The choice of bioisosteric replacement is guided by comparing physicochemical parameters such as Hansch's π values (lipophilicity), Hammett's σ constants (electronic effects), and Taft's Es steric parameters. drugdesign.org These considerations allow for a rational approach to designing derivatives with improved properties like solubility, electronic effects, and stability.

Synthetic Routes to Functionalized Analogues

The versatile structure of this compound allows for a variety of synthetic modifications at three key positions: the pyridine ring, the benzonitrile ring, and the methylene (B1212753) bridge.

Modification of the Pyridine Ring

The pyridine moiety is amenable to several transformations. Lithiation of N-substituted (pyridin-3-ylmethyl)amides at the 4-position of the pyridine ring, followed by reaction with various electrophiles, provides a route to 4-substituted derivatives. researchgate.net Electrophilic substitution reactions, such as alkylation at the pyridine nitrogen, can also be achieved. Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, can be employed to introduce various substituents onto the pyridine ring. acs.org A three-step strategy involving pyridine N-oxidation, photochemical deconstruction, and a formal Diels-Alder cycloaddition can be used to convert the pyridine ring into a substituted benzonitrile ring. researchgate.netbris.ac.uk

Substitution on the Benzonitrile Ring

The benzonitrile ring can be functionalized through various methods. For example, Suzuki coupling reactions with different boronic acids allow for the introduction of a wide range of substituents at different positions on the phenyl ring. acs.orgnih.govosti.gov This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds and diversifying the benzonitrile portion of the molecule. nih.govosti.gov Additionally, the nitrile group can undergo nucleophilic substitution reactions, such as hydrolysis to a carboxylic acid or reduction to a primary amine, providing further avenues for functionalization.

Elaboration of the Methylene Bridge

The methylene bridge connecting the pyridine and benzonitrile rings can also be a point of modification. Oxidation of the methylene group can lead to the formation of a ketone, creating a carbonyl linkage between the two aromatic rings. Another approach involves the synthesis of 3,3-bis(indolyl)methane derivatives where a methylene bridge is formed between two indole (B1671886) moieties, suggesting possibilities for creating dimeric structures or incorporating the this compound scaffold into larger systems. researchgate.net

SAR/SPR Studies (Focus on chemical properties)

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for understanding how molecular modifications influence the chemical characteristics of this compound analogues.

Solubility: The solubility of derivatives can be tuned by introducing polar or ionizable groups. For example, the pyridine nitrogen atom can enhance aqueous solubility. researchgate.net The introduction of substituents capable of hydrogen bonding, such as hydroxyl or amino groups, can also improve solubility. Conversely, increasing the lipophilicity through the addition of alkyl or aryl groups can decrease aqueous solubility.

Stability: The chemical stability of the derivatives is influenced by the nature of the introduced functional groups. For example, the methylene bridge is susceptible to oxidation. The stability of the molecule under different pH conditions can also be affected by modifications to the pyridine ring, which can alter its pKa.

Synthesis of Polycyclic and Fused Ring Systems Incorporating the Core Scaffold

The this compound scaffold can serve as a building block for the construction of more complex polycyclic and fused ring systems. The development of efficient strategies for constructing these systems is a significant area of organic synthesis. organic-chemistry.org

One approach involves intramolecular cycloaddition reactions. For example, the nitrile group can participate in [4+2] cycloaddition reactions with dienes to form tetrahydroisoquinoline derivatives. Three-component reactions involving the nitrile group can also lead to the formation of fused heterocyclic systems like 3,4-dihydroquinazolines.

Furthermore, the core scaffold can be incorporated into larger polycyclic structures through multi-step synthetic sequences. For instance, pyrrolo[3,4-b]pyridin-5-one systems can be assembled in a one-pot manner using multicomponent reactions, and subsequently, the benzonitrile moiety can be converted to a tetrazole ring, creating a polyheterocyclic compound. mdpi.com The synthesis of star-shaped molecules with various aromatic arms has also been achieved through cross-coupling reactions of boronic acid derivatives with polyhalo compounds, a strategy that could be adapted to incorporate the this compound unit. rsc.org

Advanced Applications in Materials Science and Organic Technology Excluding Biological/medical

Utilization as Ligands in Coordination and Organometallic Chemistry

The nitrogen atom of the pyridine (B92270) ring and the nitrile group in 3-(Pyridin-3-ylmethyl)benzonitrile make it an excellent candidate for use as a ligand in coordination and organometallic chemistry. These features allow it to form stable complexes with a variety of metal centers, leading to applications in catalysis and the design of new metal-containing materials.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives as ligands has been an active area of research. These ligands can coordinate to metal ions in several ways, leading to a diverse range of complex structures. For instance, ligands derived from 3-(pyridin-2-yl)pyrazole with a pendant benzonitrile (B105546) group have been reacted with ruthenium(II) and rhodium(III) precursors to yield mononuclear complexes. researchgate.net Spectroscopic studies have confirmed that in these specific cases, the nitrile group does not participate in the complexation, remaining as a free pendant group. researchgate.net

In other examples, a ligand incorporating a benzonitrile moiety, 1-benzyl-[3-(2'-pyridyl)]pyrazole, has been used to synthesize a copper(I) complex. researchgate.net X-ray structural analysis revealed that the copper(I) center is coordinated by the pyridine and pyrazole (B372694) nitrogen atoms, as well as two acetonitrile (B52724) molecules, resulting in a distorted tetrahedral geometry. researchgate.net Similarly, a series of lead(II) complexes have been prepared using compartmental ligands containing bidentate chelating pyridyl-triazole or pyridyl-pyrazole units connected to a central aromatic spacer. researchgate.net

The synthesis of these complexes often involves straightforward reaction procedures. For example, nickel(II), silver(I), and copper(I) complexes have been synthesized using pyridine as a ligand through reactions with the corresponding metal salts. jscimedcentral.com The resulting complexes have been characterized by various methods, including elemental analysis and melting point determination, which indicate the formation of stable compounds. jscimedcentral.com

Catalytic Applications in Organic Transformations

The metal complexes derived from this compound and related ligands have shown significant promise in catalyzing various organic transformations. One notable application is in the synthesis of tetrazoles, which are important heterocyclic compounds with a wide range of applications. rsc.orgresearchgate.net

A cobalt(II) complex with a tetradentate ligand has been shown to be an efficient catalyst for the [3+2] cycloaddition of sodium azide (B81097) to organonitriles to produce 5-substituted 1H-tetrazoles. acs.org This represents the first use of a cobalt complex for this type of reaction under homogeneous conditions. acs.org Mechanistic studies have pointed to the formation of a cobalt(II) diazido intermediate. acs.org

In a similar vein, a nanocatalyst consisting of cobalt supported on modified boehmite nanoparticles with 1,3-bis(pyridin-3-ylmethyl)thiourea has been developed for tetrazole synthesis. rsc.org This heterogeneous catalyst has demonstrated high activity, stability, and recyclability. rsc.org The scope of this catalytic system has been explored with various benzonitrile derivatives, all of which produced the corresponding tetrazoles in good yields. rsc.org Furthermore, a samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea on boehmite nanoparticles has also been reported as a practical and recyclable nanocatalyst for the selective synthesis of tetrazoles. nih.govresearchgate.net

The catalytic activity of these systems is influenced by various factors, including the choice of solvent and reaction conditions. For instance, in the cobalt-catalyzed synthesis of tetrazoles, various parameters such as time, catalyst loading, and solvent were optimized to achieve the best results. acs.org

| Catalyst | Transformation | Substrate | Product | Yield (%) | Reference |

| Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine | [3+2] Cycloaddition | Benzonitrile and Sodium Azide | 5-Phenyl-1H-tetrazole | High | acs.org |

| Co-(PYT)₂@BNPs | [3+2] Cycloaddition | Benzonitrile derivatives and Sodium Azide | 5-Substituted-1H-tetrazoles | Good | rsc.org |

| Sm-bis(PYT)@boehmite | [3+2] Cycloaddition | Benzonitrile derivatives and Sodium Azide | 5-Substituted-1H-tetrazoles | Good | nih.gov |

Integration into Polymer and Macromolecular Systems

The unique electronic and structural properties of this compound make it a valuable building block for the creation of advanced polymers and macromolecular materials with tailored functionalities.

Precursors for Functional Polymers and Resins

While direct polymerization of this compound itself is not widely reported, its derivatives serve as crucial precursors for functional polymers. The nitrile group and the pyridine ring can be chemically modified to introduce polymerizable functionalities or to act as reactive sites for grafting onto existing polymer backbones. This approach allows for the incorporation of the desirable properties of the benzonitrile-pyridine moiety into a macromolecular structure.

Components in Conjugated Polymers for Optoelectronic Applications

Conjugated polymers are a class of organic materials that have garnered significant interest for their use in electronic and optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). ucm.esill.eu The incorporation of nitrile-containing aromatic units, like benzonitrile, into the polymer backbone can significantly influence the material's electronic properties.

The electron-withdrawing nature of the nitrile group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This tuning of the electronic structure is critical for designing materials with specific charge transport characteristics. For example, p-π conjugated polymers based on triarylboranes have been developed that exhibit n-type behavior, making them suitable for use as electron acceptors in all-polymer solar cells. nih.gov By combining electron-deficient units, researchers have achieved low-lying LUMO and HOMO energy levels, leading to high electron mobilities. nih.gov

In a relevant study, three new π-conjugated monomers based on 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile were synthesized and electropolymerized. bohrium.com The resulting polymers exhibited electrochromic properties, with their colors changing in response to an applied voltage. bohrium.com The presence of the electron-deficient benzonitrile group influenced the HOMO and LUMO levels, thereby reducing the band gap of the conjugated polymers. bohrium.com One of these polymers, when incorporated into an electrochromic device, showed a significant optical contrast and reasonable switching times. bohrium.com

| Polymer System | Application | Key Finding | Reference |

| p-π conjugated polymers with triarylborane and electron-deficient units | All-polymer solar cells | Achieved n-type behavior and power conversion efficiencies up to 2.83%. nih.gov | nih.gov |

| Electropolymers of 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile derivatives | Electrochromic devices | Demonstrated electrochromic properties with reduced band gaps due to the benzonitrile group. bohrium.com | bohrium.com |

Scaffolds for Sensor Development

The structural framework of this compound and its isomers provides a versatile platform for the design of chemical sensors. The pyridine and benzonitrile moieties can act as recognition sites for specific analytes, and their interaction can be transduced into a measurable signal.

Recent research has highlighted the potential of related benzimidazole (B57391) scaffolds as inhibitors for TRPC5 channels, which are molecular sensors involved in various physiological roles. d-nb.info In this work, a variety of substitutions on a benzyl (B1604629) system attached to a benzimidazole core were explored, including a 3-cyano-4-fluoro derivative, which showed notable potency. d-nb.info While not a direct application of this compound, this demonstrates the utility of the cyano-substituted aromatic scaffold in designing molecules that can interact with biological sensors. The development of such compounds often relies on creating a library of analogs with different substituents to probe the structure-activity relationship. d-nb.info

The synthesis of these sensor scaffolds can be achieved through multi-component reactions. For instance, aza-Friedel–Crafts reactions have been used to synthesize C3-alkylated imidazo[1,2-a]pyridines, a class of compounds with significant biological activities. mdpi.com This method allows for the convenient introduction of various functional groups, which could be tailored for specific sensor applications. mdpi.com

The development of tetrazole derivatives from benzonitriles also opens up avenues for sensor applications, as tetrazoles are known to be effective stabilizers of metallopeptide structures and can act as ligands in coordination chemistry. researchgate.net The ability to catalytically synthesize a wide range of tetrazoles from different benzonitrile precursors provides a powerful tool for creating a diverse library of potential sensor molecules. rsc.orgacs.orgnih.gov

| Scaffold Type | Potential Sensor Application | Synthetic Approach | Key Feature | Reference |

| Benzimidazole with cyano-substituted benzyl group | TRPC5 channel inhibitor | Alkylation and microwave-assisted amination | Probing structure-activity relationships for sensor interaction | d-nb.info |

| C3-alkylated imidazo[1,2-a]pyridines | General chemical sensors | Three-component aza-Friedel–Crafts reaction | Facile introduction of diverse functional groups | mdpi.com |

| 5-Substituted-1H-tetrazoles from benzonitriles | Metal ion sensors | Catalytic [3+2] cycloaddition | Tetrazole moiety as a metal-coordinating group | rsc.orgacs.orgnih.gov |

Chemical Sensors and Probes

While specific research on this compound as a chemical sensor is not extensively documented, its constituent functional groups—the pyridine ring and the nitrile group—are well-established components in the design of sensory materials. taylorfrancis.com Chemical sensors fundamentally operate through two functions: recognition of a target substance and transduction of that recognition event into a measurable signal. taylorfrancis.com

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows it to serve as a recognition element for various analytes. The electronic properties of the molecule would be altered upon binding, leading to a detectable change, potentially in fluorescence or electrochemical signal. mdpi.com Similarly, the polar nitrile group can participate in intermolecular interactions that are key to molecular recognition. The development of aromatic Schiff bases containing a cyano group for use in electrochemical sensors highlights the potential of the benzonitrile moiety in this field. bohrium.com Such sensors leverage the effective electron conjugation in these systems to enhance sensitivity and selectivity. bohrium.com

Responsive Materials

Responsive, or "smart," materials are designed to change their properties in response to external stimuli such as pH, light, or temperature. The pyridine moiety within this compound makes it a candidate for incorporation into pH-responsive materials. The pyridine nitrogen is basic and can be protonated in acidic conditions. This protonation would fundamentally alter the electronic and physical properties of any polymer or larger molecular assembly containing this unit, leading to a measurable response.

Research into related pyridyl-substituted compounds has demonstrated their role in creating multi-stimuli-responsive materials. researchgate.net For instance, complex molecules incorporating pyridine groups have been shown to exhibit mechanochromism, where their luminescent properties change upon grinding, a process that can be reversed by annealing. researchgate.net This behavior is linked to changes in the solid-state packing and intermolecular interactions, such as π-π stacking, which are inherent possibilities for the aromatic rings in this compound. researchgate.net

Role in Advanced Synthetic Methodologies

The true value of this compound in a non-biological context lies in its utility as a versatile synthetic intermediate. Its functional groups offer multiple reaction pathways for constructing more complex molecules.

The nitrile group is a particularly useful functional handle. It can undergo [3+2] cycloaddition reactions with sodium azide to form tetrazole rings. rsc.orgresearchgate.net This transformation is significant as tetrazoles are an important class of heterocyclic compounds used in materials science and coordination chemistry. rsc.orgresearchgate.net Catalytic systems, often employing nanocatalysts, have been developed to facilitate this reaction for a variety of benzonitrile derivatives. rsc.org

| Nitrile Substrate | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Co-(PYT)₂@BNPs | NaN₃, 2h | 5-phenyl-1H-tetrazole | 98% | rsc.org |

| 4-Methylbenzonitrile | Co-(PYT)₂@BNPs | NaN₃, 3h | 5-(p-tolyl)-1H-tetrazole | 95% | rsc.org |

| 4-Chlorobenzonitrile | Co-(PYT)₂@BNPs | NaN₃, 1.5h | 5-(4-chlorophenyl)-1H-tetrazole | 96% | rsc.org |

| Benzonitrile | Cuttlebone | NaN₃, DMSO, 110°C | 5-phenyl-1H-tetrazole | Not specified | researchgate.net |

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to amides and other nitrogen-containing structures. The other parts of the molecule are also reactive; the pyridine ring can be alkylated, and the methylene (B1212753) bridge can be oxidized to a ketone. This suite of possible transformations makes pyridinyl-benzonitrile scaffolds valuable in combinatorial chemistry and the synthesis of compound libraries for materials discovery. For instance, related structures are used in multi-component reactions to build complex heterocyclic systems like polyfunctionalized pyrido[2,3-b]indoles. mdpi.com

Industrial Chemical Processes

In an industrial context, this compound is primarily valuable as a specialized building block or intermediate in the synthesis of high-value chemical products. Its applications are not in bulk chemical production but rather in multi-step syntheses of complex target molecules.

Patents and chemical literature show that pyridinyl-benzonitrile and pyridinyl-methyl moieties are common structural motifs in the development of proprietary compounds. For example, they are used as key intermediates in the synthesis of inhibitors for enzymes like ghrelin O-acyltransferase (GOAT) and phosphodiesterase 4 (PDE4). google.comgoogle.com The synthesis of such complex molecules often involves robust and scalable chemical processes where the pyridine-benzonitrile core provides a foundational scaffold that is later elaborated. d-nb.infogoogle.com The compound's role is to be a reliable precursor, whose synthesis and subsequent reactions are well-understood and can be implemented on a larger scale. For instance, the synthesis of rilpivirine, a pharmaceutical, involves an intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, demonstrating the industrial relevance of the benzonitrile chemical class in complex syntheses. d-nb.info

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The future of chemical manufacturing for compounds like 3-(Pyridin-3-ylmethyl)benzonitrile is increasingly tied to the principles of green chemistry. Research is moving towards the development of synthetic methods that are not only efficient but also environmentally benign.

Biocatalysis: A significant emerging trend is the use of enzymes for the synthesis of aromatic nitriles. Researchers have demonstrated the potential of aldoxime dehydratases for the scalable, cyanide-free synthesis of these compounds. uva.nlnih.govresearchgate.netnih.gov This biocatalytic approach often operates under mild conditions, such as near-neutral pH and room temperature, using water as a solvent and generating minimal waste. uva.nljournals.co.za The discovery of promiscuous enzyme activities, like the conversion of alcohols to nitriles by galactose oxidase, opens up new possibilities for the direct and green synthesis of benzonitrile (B105546) precursors. uva.nl Future work will likely focus on engineering enzymes with higher specificity and efficiency for precursors of this compound.

Photocatalysis: Visible-light-mediated photocatalysis represents another frontier for sustainable synthesis. nih.govnih.govacs.org This technique uses light energy to drive chemical reactions, often at ambient temperatures and without the need for harsh reagents. nih.govacs.orgacs.org Photocatalytic methods have been developed for the synthesis of functionalized pyridines and could be adapted for the construction of the this compound scaffold. acs.orgrsc.org For instance, photocatalytic decarboxylative coupling reactions allow for the formation of C-C bonds under mild conditions, which could be a key strategy in assembling the molecule from readily available carboxylic acid derivatives. acs.org

Atom-Economical and One-Pot Reactions: The development of one-pot, multi-component reactions is a cornerstone of sustainable synthesis, as it reduces the number of steps, minimizes waste, and saves time and resources. mdpi.com Researchers are exploring tandem reactions that can construct highly functionalized pyridine (B92270) rings in a single operation. mdpi.comtandfonline.comnih.gov Methodologies such as rhodium-catalyzed decarboxylative coupling of acrylic acids with oxime esters to form substituted pyridines exemplify this trend, where a carboxylic acid acts as a traceless activating group. nih.gov

Exploration of Novel Reactivity Patterns

Unlocking the full potential of this compound requires a deeper understanding of its reactivity. Future research will likely focus on developing new ways to selectively functionalize this molecule.

C-H Activation: Direct C-H activation is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. beilstein-journals.orgingentaconnect.comrsc.org While the pyridine ring can be challenging to functionalize directly due to the coordinating effect of the nitrogen atom, new catalytic systems are emerging to overcome this. ingentaconnect.comnih.govacs.org Future studies will likely explore the selective C-H activation of both the pyridine and benzene (B151609) rings in this compound to introduce new functional groups and create a diverse library of derivatives.

Radical Chemistry: The use of radical intermediates in organic synthesis has seen a resurgence, particularly through photoredox catalysis. nih.govnih.gov Generating radicals from pyridine N-oxides or other precursors allows for novel transformations, such as ortho-alkylation. nih.gov Exploring the radical-mediated reactions of this compound could lead to new and previously inaccessible molecular architectures.

Decarboxylative Coupling: Decarboxylative coupling has proven to be a versatile method for forming C-C bonds. orgchemres.orgrsc.orgresearchgate.net This strategy can be used to couple (hetero)aromatic carboxylic acids with various partners, and its application in aqueous media under aerobic conditions makes it particularly attractive from a green chemistry perspective. rsc.org Future work could involve the development of decarboxylative methods to attach the pyridin-3-ylmethyl moiety to the benzonitrile core or to further functionalize the molecule.

Advanced Materials Integration and Performance Enhancement

The distinct electronic properties of the pyridine and benzonitrile moieties make this compound a promising building block for advanced functional materials.

Organic Electronics: Benzonitrile derivatives are being actively investigated for their use in organic light-emitting diodes (OLEDs). rsc.orgrsc.orgresearchgate.net Specifically, molecules incorporating donor and acceptor units, such as carbazole (B46965) and benzonitrile, have shown promise as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.orgrsc.orgnih.govacs.org The integration of the this compound scaffold into such D-A or D-A-D structures could lead to new materials with tunable emission colors and high quantum efficiencies. nih.govacs.org

Stimuli-Responsive Materials: The field of mechanofluorochromic materials, where the emission color changes in response to mechanical stimuli like grinding or pressure, is a growing area of interest. rsc.orgrsc.org Benzonitrile derivatives have been shown to exhibit this behavior. rsc.orgrsc.orgresearchgate.net The flexible linker in this compound could influence the solid-state packing and intermolecular interactions, potentially leading to novel materials with interesting mechanofluorochromic and vapochromic properties.

Composite Materials: The incorporation of functional organic molecules into polymer matrices is a common strategy for creating advanced composite materials. bohrium.com Theoretical and experimental studies on benzonitrile derivatives embedded in polymers like poly(1-vinylcarbazole) (PVK) have shown potential for nonlinear optical applications. bohrium.com Future research could explore the integration of this compound into various polymer hosts to develop materials with tailored optical or electronic properties.

Machine Learning and AI in Compound Design and Prediction of Properties

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules and materials.

Property Prediction: Machine learning models, including advanced architectures like transformers and GPT-3, are being developed to predict the electronic, physical, and functional properties of organic molecules with high accuracy. rsc.orgarxiv.orgresearchgate.netaalto.fi These models can be trained on large datasets of known molecules to learn structure-property relationships. researchgate.netaalto.fi In the future, such models could be used to predict the properties of virtual libraries of this compound derivatives, allowing for the rapid screening of candidates for specific applications without the need for synthesis and experimental testing.

De Novo Design: AI is not only for prediction but also for creation. Generative models can design novel molecular structures with desired properties. rsc.org By defining a set of target properties, such as a specific emission wavelength or binding affinity, AI algorithms could generate new derivatives of this compound that are optimized for a particular function.

Reaction Optimization: Machine learning can also be used to optimize reaction conditions. rsc.org By analyzing data from previous experiments, ML models can predict the optimal catalyst, solvent, temperature, and other parameters to maximize the yield and selectivity of a reaction. This could be particularly useful in developing efficient and sustainable synthetic routes for this compound and its analogues.

High-Throughput Synthesis and Screening for Material Applications

To accelerate the discovery of new materials based on the this compound scaffold, high-throughput methods for both synthesis and screening are essential.

Combinatorial Synthesis: The development of robust and versatile synthetic reactions, such as the one-pot, three-component synthesis of functionalized pyridines, is amenable to high-throughput and combinatorial approaches. mdpi.comnih.gov By systematically varying the starting materials, large libraries of this compound derivatives could be rapidly synthesized in parallel.

Virtual and Experimental Screening: High-throughput screening can be performed both computationally and experimentally. Virtual screening, using AI and molecular modeling, can rapidly evaluate large numbers of candidate molecules against a set of desired properties. rsc.org This can help to prioritize which compounds to synthesize and test experimentally. Experimental high-throughput screening can then be used to quickly measure the properties of the synthesized libraries, such as their fluorescence or electronic characteristics. Platforms like Kraken, which are used for virtual ligand screening, exemplify the power of these approaches in accelerating discovery. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-(Pyridin-3-ylmethyl)benzonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling pyridine derivatives with benzonitrile precursors. Key approaches include:

- Cyclization reactions : Starting from nitrile precursors, introducing pyridine via Pd-catalyzed cross-coupling or nucleophilic substitution .

- Wittig Reaction : As demonstrated in analogous compounds, brominated intermediates (e.g., 2-(bromomethyl)benzonitrile) can react with pyridine aldehydes in the presence of triphenylphosphine to form the target compound .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency. For example, yields improved from 40% to 65% when switching from ethanol to DMF in analogous syntheses .

Q. How can spectroscopic techniques (NMR, LC-MS) be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : The pyridylmethyl group shows distinct aromatic protons at δ 7.2–8.5 ppm (pyridine ring) and benzonitrile protons at δ 7.4–7.8 ppm. Coupling patterns help confirm substitution positions .

- LC-MS : Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]⁺ at m/z 209.1. Fragmentation patterns (e.g., loss of –C≡N group) validate structural integrity .

- IR Spectroscopy : The nitrile group exhibits a sharp peak at ~2220 cm⁻¹ .

Critical Note : Cross-validate using high-resolution mass spectrometry (HRMS) to resolve ambiguities in isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural modifications. Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 3-(Pyrrolidin-3-yl)benzonitrile hydrochloride vs. pyridinyl derivatives) to identify critical functional groups .

- Dose-Response Curves : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition) across multiple replicates to reduce variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets (e.g., kinases, GPCRs) and explains discrepancies between in vitro and in silico results .

Example : A study on antiplasmodial activity found a 10-fold difference in IC₅₀ values between analogs due to substituent electronegativity .

Q. What methodologies are effective for detecting and quantifying genotoxic impurities in this compound batches?

Methodological Answer:

- UPLC-MS/MS : Achieves limits of detection (LOD) < 0.1 ppm for impurities like brominated byproducts. Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate impurity formation pathways .

- Validation Parameters : Include specificity, linearity (R² > 0.99), and recovery rates (90–110%) per ICH guidelines .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., receptors, enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .

- Fluorescence Polarization : Label the compound with a fluorophore and monitor changes in polarization upon target binding .

Case Study : Binding studies of ferrocene analogs showed electrostatic interactions dominate for pyridinyl derivatives, while hydrophobic interactions are critical for pyrrolidine-containing analogs .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for preclinical studies?

Methodological Answer:

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 3-(Pyrrolidin-3-yl)benzonitrile hydrochloride solubility: 12 mg/mL vs. 2 mg/mL for free base) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. For example, acetylated analogs showed 3-fold higher Cmax in rat models .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of pyridine rings) .

Q. Data Analysis & Interpretation

Q. How should researchers address conflicting crystallographic data during structure refinement?

Methodological Answer:

- SHELX Suite : Use SHELXL for small-molecule refinement. Discrepancies in R-factors (<5% ideal) may arise from twinning or disorder; apply TWIN/BASF commands to model twinned crystals .

- Validation Tools : Check PLATON/ADDSYM for missed symmetry and Mercury for hydrogen-bonding networks .

Example : A study resolved a 0.3 Å positional error in the pyridinyl group by re-refining with anisotropic displacement parameters .

Q. What statistical methods are recommended for analyzing dose-dependent biological responses?

Methodological Answer:

- Non-linear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- ANOVA with Tukey’s Test : Compare multiple groups (e.g., analogs with varying substituents) to identify significant differences (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.